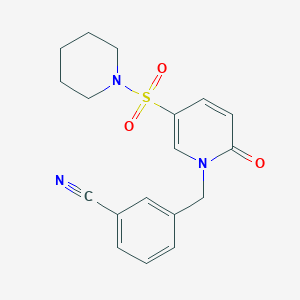

4-(3-bromophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazine is a type of organic compound that contains a benzene ring fused to a thiazine ring . The specific compound you mentioned also has a bromophenyl group and a carbonitrile group attached, which could potentially affect its properties and reactivity.

Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as NMR spectroscopy, X-ray crystallography, or computational chemistry . These techniques can provide information about the positions of the atoms in the molecule and the lengths and types of the chemical bonds.Chemical Reactions Analysis

Benzothiazines can participate in a variety of chemical reactions. For example, they can undergo oxidation and reduction reactions . The specific reactions that “4-(3-bromophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide” can participate in would depend on its exact structure and the conditions of the reaction.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using a variety of techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications

Synthetic Methodologies

- A novel N-bromo sulfonamide reagent was synthesized and characterized, showing its utility as a highly efficient catalyst for the synthesis of complex organic compounds through a one-pot pseudo five-component condensation reaction. This methodology highlights the role of bromine ions as catalysts in neutral media, offering advantages such as non-toxic materials, high yields, and clean workup (Khazaei et al., 2014).

- Research on the reaction of S-2-bromophenyl-S-methylsulfoximine with terminal alkynes in the presence of a palladium catalyst led to the formation of benzothiazines and benzoisothiazoles, demonstrating a preference for the formation of specific structures based on the alkynes used (Harmata et al., 2005).

Biological Activities

- A study on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives explored their antibacterial activity, highlighting the potential of these compounds in addressing microbial resistance (Rostamizadeh et al., 2013).

- Another study focused on the synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides via ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides, showcasing their potential pharmacological relevance (Fülöpová et al., 2015).

Material Properties

- The development of a copper-catalyzed three-component tandem reaction for the synthesis of 1,4-benzothiazines illustrates the efficiency and practicality of synthesizing such compounds, which could have implications in material science and industrial applications (Chu et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

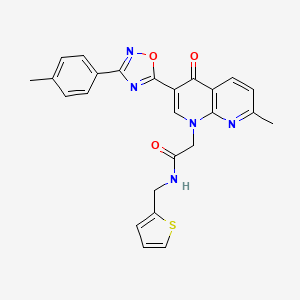

IUPAC Name |

2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]-N-(thiophen-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N5O3S/c1-15-5-8-17(9-6-15)23-28-25(33-29-23)20-13-30(14-21(31)26-12-18-4-3-11-34-18)24-19(22(20)32)10-7-16(2)27-24/h3-11,13H,12,14H2,1-2H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODWCASIYSKOSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NCC5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2462237.png)

![N-(2,6-dimethylphenyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2462239.png)

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one](/img/structure/B2462244.png)

![Ethyl 2-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2462247.png)

![1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile](/img/structure/B2462252.png)

![1-{[(4-fluorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-N-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2462255.png)